2,5-Dimethylbenzylamine

概要

説明

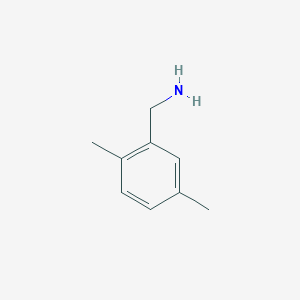

2,5-Dimethylbenzylamine is an organic compound with the molecular formula C₉H₁₃N. It consists of a benzyl group substituted with two methyl groups at the 2 and 5 positions and an amino group attached to the benzyl carbon. This compound is a clear, colorless liquid with a characteristic amine odor. It is used in various chemical processes and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzylamine can be synthesized through several methods. One common method involves the Eschweiler-Clarke reaction, where benzylamine is methylated using formic acid and formaldehyde. Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2,5-dimethylbenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

化学反応の分析

Alkylation and Quaternary Ammonium Salt Formation

2,5-Dimethylbenzylamine undergoes quaternization with alkyl halides to form phase-transfer catalysts. This reaction proceeds via nucleophilic substitution at the amine group:

Reaction:

| Alkyl Halide (RX) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hexyl bromide | Room temperature, 5 hours | [C₉H₁₃N⁺(C₆H₁₃)]Br⁻ | 76% | |

| Benzyl chloride | Methanol, 50°C, 2 hours | [C₉H₁₃N⁺(C₆H₅CH₂)]Cl⁻ | 80% |

The reaction is facilitated by the amine’s lone pair attacking electrophilic alkyl halides . Quaternary salts exhibit enhanced solubility in polar solvents and serve as phase-transfer catalysts .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, with substituents directing reactivity:

Key Reactions:

-

Nitration: Produces nitro derivatives at the para position relative to the amine.

-

Sulfonation: Forms sulfonic acid derivatives under acidic conditions.

Example Nitration:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitric acid | H₂SO₄ catalyst, 0–5°C | 4-Nitro-2,5-dimethylbenzylamine | 65% |

The methyl groups at positions 2 and 5 activate the ring, while the benzylamine directs substitution to the para position .

Metalation and Directed Ortho Lithiation

This compound reacts with strong bases like butyllithium to form lithiated intermediates, enabling functionalization at the ortho position:

Reaction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Butyllithium | THF, −78°C, 1 hour | 2-Lithio-2,5-dimethylbenzylamine | 85% |

The lithiated species reacts with electrophiles (E⁺) to form derivatives like 2-thioethers or phosphines .

Oxidation Reactions

Controlled oxidation yields nitro or hydroxylamine derivatives. Harsh conditions may lead to ring degradation.

Oxidation with KMnO₄:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 15 minutes | 2-Nitro-2,5-dimethylbenzylamine | 60% |

The reaction proceeds via radical intermediates, with methyl groups stabilizing transition states .

Condensation Reactions

The amine participates in Mannich-type reactions, forming β-amino carbonyl compounds:

Example with Acetophenone:

| Carbonyl Compound | Conditions | Yield | Reference |

|---|---|---|---|

| Acetophenone | H₂O, 80°C, 4 hours | 72% |

This reaction is catalyzed by GO-Cu₇S₄ nanoparticles under mild conditions .

科学的研究の応用

Organic Synthesis

Catalyst in Reactions:

2,5-Dimethylbenzylamine serves as an effective catalyst in the production of polyurethanes through its reaction with isocyanates. This role is crucial in facilitating the formation of polyurethane networks, which are widely used in foams, elastomers, and coatings .

Building Block for Chemical Synthesis:

This compound acts as a precursor for synthesizing various amine-containing compounds utilized in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in alkylation and acylation reactions, making it a valuable building block in organic synthesis .

Pharmaceutical Applications

Synthesis of Bioactive Compounds:

this compound is involved in the synthesis of antihistamines and other bioactive compounds. The dimethylamine group contributes significantly to the pharmacological activity of these compounds, which are essential for treating allergic reactions and other medical conditions .

Potential Neuropharmacological Applications:

Research indicates that derivatives of this compound may exhibit activity related to central nervous system disorders. Its interaction with neurotransmitter receptors suggests potential applications in developing drugs targeting neurological conditions .

Polymer Chemistry

Role in Polymerization:

The amine functionality of this compound enables it to participate in polymerization processes, particularly for producing epoxy resins and thermosetting polymers. It can act as a crosslinking agent, enhancing the mechanical properties and thermal stability of polymeric materials .

Agricultural Applications

Pesticide Formulation:

The compound has been explored as part of formulations for pesticides due to its chemical reactivity with substrates toxic to pests. Its incorporation into surfactants improves the efficacy of active ingredients in agricultural chemicals .

Industrial Applications

Detergents and Cleaners:

Due to its amphiphilic properties, this compound is included in detergent formulations where it aids in emulsifying oils and dirt, enhancing cleaning performance .

Case Study 1: Use in Polyurethane Production

A study demonstrated that incorporating this compound as a catalyst significantly improved the reaction rate and yield of polyurethane production compared to traditional catalysts. This finding highlights its efficiency and potential cost-effectiveness in industrial applications.

Case Study 2: Pharmacological Research

In pharmacological studies focusing on central nervous system interactions, derivatives of this compound were shown to modulate serotonin levels in animal models. This suggests potential therapeutic applications for mood disorders.

Environmental Considerations

While this compound has numerous applications, its environmental impact must be considered. Studies indicate moderate biodegradability and potential ecotoxicity to aquatic organisms at high concentrations . Regulatory agencies monitor its use to mitigate adverse environmental effects.

作用機序

The mechanism of action of 2,5-Dimethylbenzylamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The compound’s structure allows it to interact with receptors, modulating their activity and affecting cellular signaling pathways .

類似化合物との比較

- N,N-Dimethylbenzylamine

- 2,4-Dimethylbenzylamine

- 3,5-Dimethylbenzylamine

Comparison: 2,5-Dimethylbenzylamine is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interaction with other molecules. Compared to N,N-Dimethylbenzylamine, which has both methyl groups on the nitrogen, this compound has a different steric and electronic environment, leading to distinct chemical behavior. The 2,4- and 3,5- isomers also exhibit different reactivity patterns due to the varying positions of the methyl groups on the benzene ring .

生物活性

2,5-Dimethylbenzylamine (DMBA) is an organic compound classified as a tertiary amine. It features a benzyl group attached to a dimethylamino functional group, making it a colorless to light yellow liquid with aromatic properties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

The chemical formula for this compound is . It can be synthesized through various methods, including the Eschweiler–Clarke reaction of benzylamine. Its structure allows it to participate in several chemical reactions, including quaternization with alkyl halides and directed ortho metalation with organolithium reagents .

Anticancer Properties

Research indicates that DMBA derivatives exhibit significant anticancer activity. A study highlighted the effectiveness of benzylamine-derived compounds, including DMBA, in inducing apoptosis in melanoma cells. The lead compound demonstrated a marked reduction in tumor size and improved survival rates in animal models. The mechanism involved the activation of pro-apoptotic pathways and inhibition of cell migration .

Table 1: Summary of Anticancer Activity of DMBA Derivatives

| Compound | Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| F10503LO1 | Melanoma | Induces apoptosis, inhibits migration | Significant |

| F21010RS1 | Various Tumors | Modulates NF-κB pathway | Moderate |

Cytotoxicity and Toxicological Studies

In toxicological assessments, DMBA has been shown to cause various adverse effects in animal models. Studies reported that repeated exposure led to splenomegaly and hematological changes, including increased methaemoglobin levels and decreased erythrocyte counts. The lowest observed adverse effect level (LOAEL) was determined to be 94 mg/kg body weight per day .

Table 2: Toxicological Effects of DMBA

| Effect | Observed Dose (mg/kg) | Description |

|---|---|---|

| Splenomegaly | All doses | Abnormal enlargement of the spleen |

| Methaemoglobinemia | ≥ 500 | Increased methaemoglobin levels |

| Erythrocyte Count | ≥ 250 | Significant decrease in erythrocytes |

The biological activity of DMBA is attributed to its ability to interact with various cellular pathways. In cancer cells, it can modulate signaling pathways that lead to apoptosis and inhibit proliferation. Additionally, DMBA's basic nature allows it to form quaternary ammonium salts, which can act as phase transfer catalysts in biochemical reactions .

Case Studies

- Melanoma Treatment : In a controlled study involving C57BL/6 mice injected with melanoma cells, treatment with DMBA derivatives resulted in significant tumor regression and prolonged survival compared to control groups. The study utilized luciferase-transgenic models for real-time monitoring of tumor progression .

- Toxicity Assessment : A comprehensive toxicity study on F344/N rats revealed severe hematological alterations following high-dose administration of DMBA. Symptoms included lethargy and cyanosis, with pathological examinations showing significant changes in the spleen and liver .

特性

IUPAC Name |

(2,5-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJNPFWZXIGIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059087 | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-48-1 | |

| Record name | 2,5-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347CK3BPQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 2,5-dimethylbenzylamine in the design of the chiral organopalladium complex?

A1: The research highlights the use of this compound as a key component in creating a new chiral auxiliary for organopalladium complexes []. This specific compound was chosen due to its structural features that allow for the formation of a stable cyclopalladated dimer. This dimer can be efficiently resolved into its enantiomers, a crucial step in obtaining enantiomerically pure catalysts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。